molecular formula C10H13BrO B1437142 1-(2-Bromoethoxy)-2-ethylbenzene CAS No. 915922-20-2

1-(2-Bromoethoxy)-2-ethylbenzene

Cat. No. B1437142
M. Wt: 229.11 g/mol
InChI Key: JQVODOXKKSBTOL-UHFFFAOYSA-N
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Description

“1-(2-Bromoethoxy)-2-ethylbenzene” is a type of organic compound known as an ether. Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups. In this case, the ether is connected to a benzene ring on one side and a bromine atom on the other .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromoethoxy)-2-ethylbenzene” would consist of a benzene ring (a hexagonal ring of carbon atoms) with an ethyl group (a two-carbon chain) and a bromoethoxy group (a two-carbon chain with a bromine atom) attached .


Physical And Chemical Properties Analysis

Based on the structure, “1-(2-Bromoethoxy)-2-ethylbenzene” would likely be a liquid at room temperature with a relatively high boiling point due to the presence of the benzene ring. The bromine atom would make the compound relatively heavy and possibly somewhat polar .

Scientific Research Applications

Synthesis Intermediates

1-(2-Bromoethoxy)-2-ethylbenzene is utilized in the synthesis of complex organic compounds. It acts as a precursor in the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate for dofetilide, a medication used in arrhythmia treatment. The study conducted by Zhai Guang-xin (2006) explores the optimization of the Williamson Reaction process, emphasizing the significance of reaction conditions such as temperature, solvent, and reaction time for the efficient synthesis of this compound Zhai Guang-xin, 2006.

Catalytic Applications

Research by Ghorbani‐Vaghei et al. (2011) demonstrates the use of 1-(2-Bromoethoxy)-2-ethylbenzene derivatives as efficient catalysts for the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions. The study highlights the compound's role in facilitating high-yield reactions, underscoring its potential in organic synthesis and catalysis Ghorbani‐Vaghei et al., 2011.

Larvicidal Activity

The research by Pájaro et al. (2017) explores the etherification of phenols to yield 1-bromo-2-aryloxyethane derivatives, including 1-(2-bromoethoxy)-2-phenylbenzene, using anhydrous K2CO3. This study also evaluates the larvicidal activity of these compounds against Aedes aegypti, indicating potential applications in vector control and environmental health Pájaro et al., 2017.

Environmental and Health Safety

A study by Toda et al. (2003) investigates the DNA damage potential of ethylbenzene derivatives, including those related to 1-(2-Bromoethoxy)-2-ethylbenzene, upon sunlight irradiation. This research underscores the importance of understanding the environmental and health implications of such compounds, particularly their roles in oxidative DNA damage and potential carcinogenic pathways Toda et al., 2003.

Safety And Hazards

As with many organic compounds, “1-(2-Bromoethoxy)-2-ethylbenzene” should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its reactivity, potential uses in synthesis, or potential biological activity .

properties

IUPAC Name

1-(2-bromoethoxy)-2-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-9-5-3-4-6-10(9)12-8-7-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVODOXKKSBTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651056
Record name 1-(2-Bromoethoxy)-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-2-ethylbenzene

CAS RN

915922-20-2
Record name 1-(2-Bromoethoxy)-2-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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